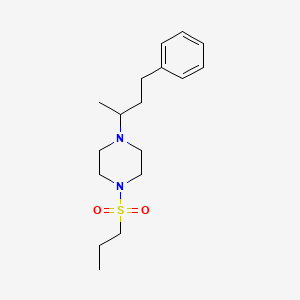
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylbutan-2-yl group and a propylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylbutan-2-yl Intermediate: This step involves the alkylation of benzene with 1-bromo-4-chlorobutane in the presence of a strong base such as sodium hydride to form 4-phenylbutan-2-yl bromide.
Synthesis of the Piperazine Derivative: The 4-phenylbutan-2-yl bromide is then reacted with piperazine in the presence of a suitable solvent like tetrahydrofuran (THF) to form 1-(4-Phenylbutan-2-yl)piperazine.
Introduction of the Propylsulfonyl Group: Finally, the 1-(4-Phenylbutan-2-yl)piperazine is treated with propylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-(4-Phenylbutan-2-yl)-4-(propylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Phenylbutan-2-yl)piperazine: Lacks the propylsulfonyl group, which may result in different pharmacological properties.
1-(4-Phenylbutan-2-yl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a propylsulfonyl group, potentially altering its chemical reactivity and biological activity.
1-(4-Phenylbutan-2-yl)-4-(ethylsulfonyl)piperazine: Similar structure with an ethylsulfonyl group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H28N2O2S |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-(4-phenylbutan-2-yl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-3-15-22(20,21)19-13-11-18(12-14-19)16(2)9-10-17-7-5-4-6-8-17/h4-8,16H,3,9-15H2,1-2H3 |
Clave InChI |
BOTUBIHVRHCMSX-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)C(C)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


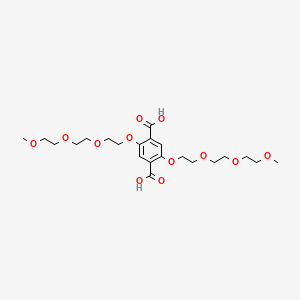
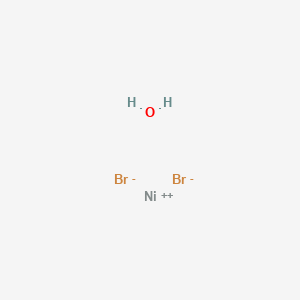
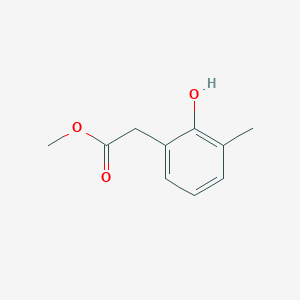
![(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide](/img/structure/B12502775.png)
![1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B12502779.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12502784.png)
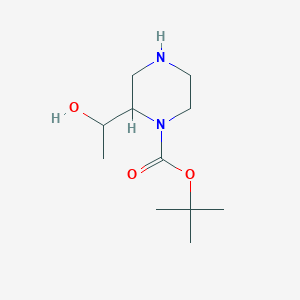
![2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B12502811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)

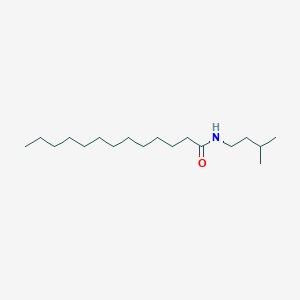
![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
